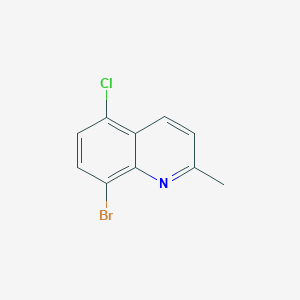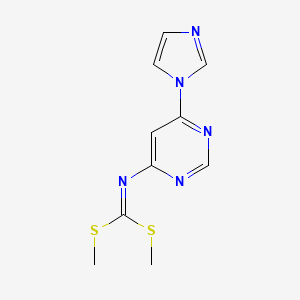
cis-2,2'-Cyclohexane-1,2-diyldiacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2,2’-Cyclohexane-1,2-diyldiacetonitrile: is an organic compound with the molecular formula C10H14N2 It is a stereoisomer of cyclohexane derivatives, characterized by the presence of two acetonitrile groups attached to a cyclohexane ring in a cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2,2’-Cyclohexane-1,2-diyldiacetonitrile typically involves the reaction of cyclohexane derivatives with acetonitrile under specific conditions. One common method includes the use of a catalyst to facilitate the addition of acetonitrile groups to the cyclohexane ring. The reaction conditions often require controlled temperatures and pressures to ensure the desired cis configuration is achieved.
Industrial Production Methods: Industrial production of cis-2,2’-Cyclohexane-1,2-diyldiacetonitrile may involve large-scale chemical reactors where the reactants are combined under optimized conditions for maximum yield. The process may include purification steps such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: cis-2,2’-Cyclohexane-1,2-diyldiacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The nitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the cyclohexane ring.
Reduction: Amines derived from the reduction of nitrile groups.
Substitution: Various substituted cyclohexane derivatives depending on the reagents used.
Scientific Research Applications
cis-2,2’-Cyclohexane-1,2-diyldiacetonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-2,2’-Cyclohexane-1,2-diyldiacetonitrile involves its interaction with specific molecular targets. The nitrile groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic addition or substitution reactions, depending on the conditions and reagents used.
Comparison with Similar Compounds
trans-2,2’-Cyclohexane-1,2-diyldiacetonitrile: The trans isomer of the compound, differing in the spatial arrangement of the acetonitrile groups.
1,2-Dicyanocyclohexane: Another cyclohexane derivative with nitrile groups, but without the specific cis configuration.
Uniqueness: cis-2,2’-Cyclohexane-1,2-diyldiacetonitrile is unique due to its cis configuration, which can influence its chemical reactivity and interactions compared to its trans isomer and other similar compounds. This unique configuration can lead to different physical and chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-[(1R,2S)-2-(cyanomethyl)cyclohexyl]acetonitrile |
InChI |
InChI=1S/C10H14N2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h9-10H,1-6H2/t9-,10+ |
InChI Key |
FGLZWKOCMIRVFJ-AOOOYVTPSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CC#N)CC#N |
Canonical SMILES |
C1CCC(C(C1)CC#N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


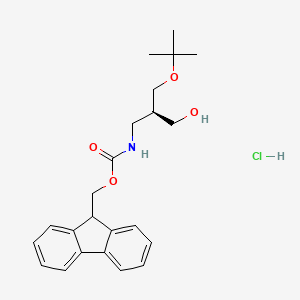
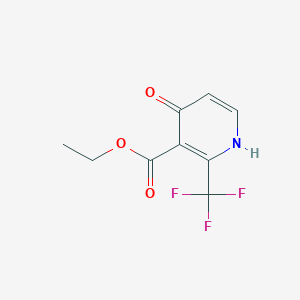
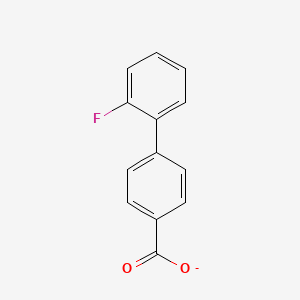
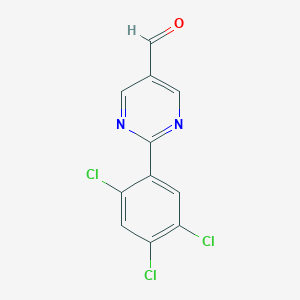

![(2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B14041116.png)

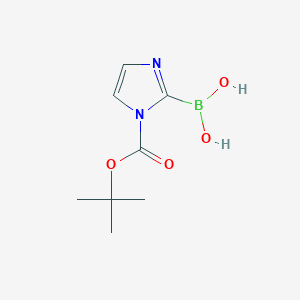
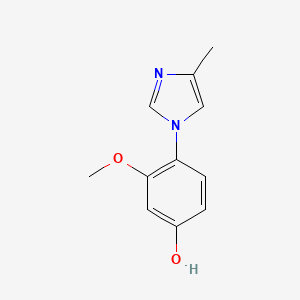
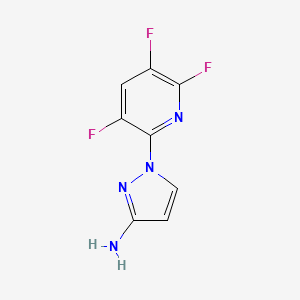

![1H-Pyrrolo[2,3-b]pyridine, 3-(6-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-](/img/structure/B14041174.png)
